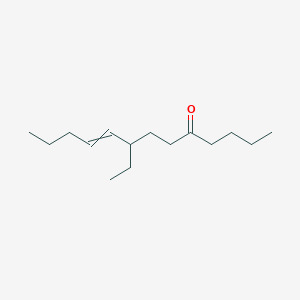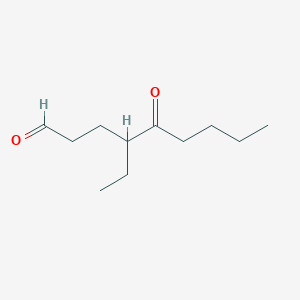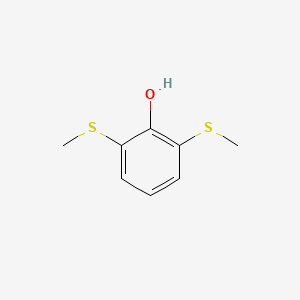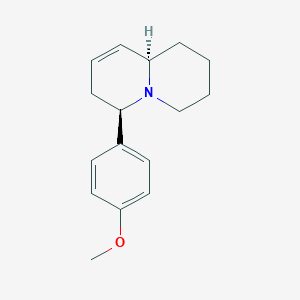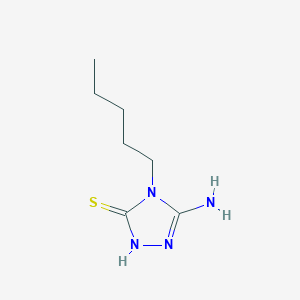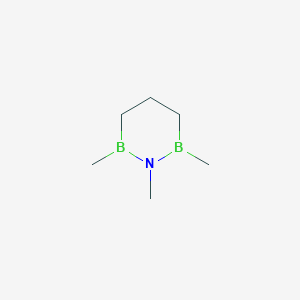
1,2,6-Trimethyl-1,2,6-azadiborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Trimethyl-1,2,6-azadiborinane is a unique organoboron compound characterized by its azadiborinane ring structure. This compound has garnered interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a six-membered ring containing both boron and nitrogen atoms, which imparts distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6-Trimethyl-1,2,6-azadiborinane typically involves the reaction of boron-containing precursors with nitrogen-containing compounds under controlled conditions. One common method is the reaction of trimethylborane with an appropriate amine in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as high-performance countercurrent chromatography (HPCCC) can be employed for the purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,6-Trimethyl-1,2,6-azadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to boron-hydrogen bonds.
Substitution: The compound can participate in substitution reactions where the boron or nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Aplicaciones Científicas De Investigación
1,2,6-Trimethyl-1,2,6-azadiborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Its unique structure allows for the development of novel pharmaceuticals with potential therapeutic benefits.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics.
Mecanismo De Acción
The mechanism by which 1,2,6-Trimethyl-1,2,6-azadiborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with biomolecules, influencing various biochemical pathways. For instance, in BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .
Comparación Con Compuestos Similares
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN): An aroma compound present in wine, particularly aged Rieslings.
1,2,6-Trimethyl-1,2,6-azadiborinane: Shares structural similarities with other azadiborinane derivatives.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both boron and nitrogen atoms
Propiedades
Número CAS |
89992-16-5 |
|---|---|
Fórmula molecular |
C6H15B2N |
Peso molecular |
122.82 g/mol |
Nombre IUPAC |
1,2,6-trimethyl-1,2,6-azadiborinane |
InChI |
InChI=1S/C6H15B2N/c1-7-5-4-6-8(2)9(7)3/h4-6H2,1-3H3 |
Clave InChI |
MIHSLOOBCZLTDM-UHFFFAOYSA-N |
SMILES canónico |
B1(CCCB(N1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


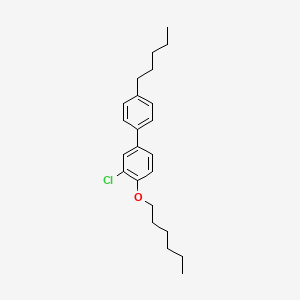
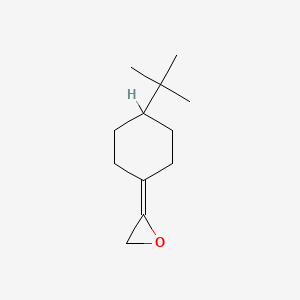
![Ethyl 3-[6-(4-methoxybenzoyl)pyridin-2-yl]prop-2-enoate](/img/structure/B14391590.png)
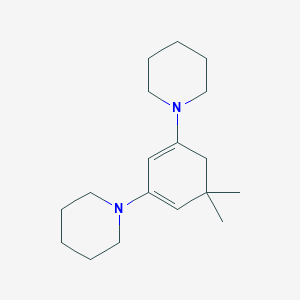

![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
